molecular formula C9H11AsO6 B14735830 [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid CAS No. 5430-35-3

[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid

Cat. No.: B14735830
CAS No.: 5430-35-3
M. Wt: 290.10 g/mol
InChI Key: CFOYEKKQTMEARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C9H11AsO6 It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid typically involves the reaction of 4-hydroxyphenylarsinic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylarsinic acid is replaced by the methoxy-oxoethoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of arsenate derivatives.

    Reduction: The compound can be reduced to form arsonous acid derivatives, which may further react to form various organoarsenic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Arsenate derivatives.

    Reduction: Arsonous acid derivatives.

    Substitution: Various substituted phenylarsinic acid derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology:

    Antimicrobial Agents:

Medicine:

    Therapeutics: Research is ongoing to explore the potential of this compound in treating certain diseases, particularly those involving microbial infections.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid exerts its effects involves the interaction of the arsonic acid group with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the phenyl ring and methoxy-oxoethoxy group can interact with various molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • 4-Hydroxyphenylarsinic acid
  • 4-Methoxyphenylarsinic acid
  • 4-Aminophenylarsinic acid

Comparison:

  • 4-Hydroxyphenylarsinic acid: Similar structure but lacks the methoxy-oxoethoxy group, leading to different chemical reactivity and applications.
  • 4-Methoxyphenylarsinic acid: Similar but lacks the oxoethoxy group, affecting its solubility and reactivity.
  • 4-Aminophenylarsinic acid: Contains an amino group instead of the methoxy-oxoethoxy group, resulting in different biological activity and chemical properties.

Uniqueness: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid is unique due to the presence of the methoxy-oxoethoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. This group enhances the compound’s solubility and reactivity, making it suitable for various scientific and industrial applications.

Properties

CAS No.

5430-35-3

Molecular Formula

C9H11AsO6

Molecular Weight

290.10 g/mol

IUPAC Name

[4-(2-methoxy-2-oxoethoxy)phenyl]arsonic acid

InChI

InChI=1S/C9H11AsO6/c1-15-9(11)6-16-8-4-2-7(3-5-8)10(12,13)14/h2-5H,6H2,1H3,(H2,12,13,14)

InChI Key

CFOYEKKQTMEARK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.